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Compound of Interest

Compound Name:
(1R,2R)-cyclopropane-1,2-

dicarboxylic acid

Cat. No.: B1587890 Get Quote

The incorporation of small, rigid structural motifs is a cornerstone of modern medicinal

chemistry. Constraining the conformational flexibility of a molecule can lead to significant

improvements in binding affinity, selectivity, and metabolic stability.[1] The cyclopropane ring,

as the smallest cycloalkane, is an exemplary scaffold for achieving this rigidity. Its inherent

strain and well-defined stereochemistry make it a powerful tool for creating analogues of

bioactive molecules, locking them into a conformation that is optimal for receptor or enzyme

binding.[1]

Among cyclopropane derivatives, (1R,2R)-cyclopropane-1,2-dicarboxylic acid stands out. As

the trans-enantiomer of 1,2-cyclopropanedicarboxylic acid, it presents its two carboxylic acid

groups in a defined spatial arrangement, making it an effective mimic for various biological

substrates and a versatile starting material for more complex chemical entities. Its application

has been particularly notable in the development of enzyme inhibitors, where its structure can

effectively probe active site topographies and mimic enzymatic transition states.[2]

Isomeric Specificity: Identification and
Nomenclature
A frequent point of confusion is the correct identification of the various stereoisomers of

cyclopropane-1,2-dicarboxylic acid. The molecule exists in three distinct forms: a pair of trans

enantiomers ((1R,2R) and (1S,2S)) and a cis meso compound ((1R,2S), which is achiral).
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Accurate research and procurement depend on using the correct identifier for the specific

isomer of interest.

Isomer Stereochemistry Common Name CAS Number

(1R,2R)-

cyclopropane-1,2-

dicarboxylic acid

trans

(+)-trans-1,2-

Cyclopropanedicarbox

ylic acid

Not uniquely

assigned; often

grouped with the

racemate.

(1S,2S)-cyclopropane-

1,2-dicarboxylic acid
trans

(-)-trans-1,2-

Cyclopropanedicarbox

ylic acid

14590-54-6[3]

(±)-trans-

cyclopropane-1,2-

dicarboxylic acid

trans (racemate)

trans-1,2-

Cyclopropanedicarbox

ylic acid

1489-58-3[4][5]

(1R,2S)-

cyclopropane-1,2-

dicarboxylic acid

cis (meso)

cis-1,2-

Cyclopropanedicarbox

ylic acid

696-74-2[6]

Note on CAS Numbers: While the (1S,2S) enantiomer and the cis and trans racemates have

distinct CAS numbers, the (1R,2R) isomer is often not assigned a unique number in major

databases and may be referenced under the general or racemic trans identifier.[7] Researchers

should exercise diligence in sourcing and characterization to ensure enantiomeric purity.

Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.

Physicochemical Properties
The utility of (1R,2R)-cyclopropane-1,2-dicarboxylic acid is rooted in its distinct chemical and

physical properties.
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Property Value Source

Molecular Formula C₅H₆O₄ [7]

Molecular Weight 130.10 g/mol [4]

Appearance White to off-white solid [6]

Melting Point 139-141 °C (for cis isomer) [6]

pKa₁ 3.33 [6]

pKa₂ 6.47 [6]

Solubility
Slightly soluble in water and

methanol
[6][8]

The key structural feature is the strained three-membered ring, which forces the C-C-C bond

angles to ~60°. This strain influences the reactivity of adjacent bonds and fixes the orientation

of the two carboxyl groups relative to each other, a critical feature for its function as a molecular

scaffold.

Synthesis and Chiral Resolution
Obtaining enantiomerically pure (1R,2R)-cyclopropane-1,2-dicarboxylic acid is a non-trivial

synthetic challenge that typically involves two main stages: the synthesis of the racemic trans

mixture and its subsequent resolution.

Synthesis of Racemic trans-1,2-
Cyclopropanedicarboxylic Acid
A common laboratory-scale synthesis involves the reaction of a malonic ester derivative with a

dihaloethane, followed by hydrolysis and decarboxylation.[9] More advanced methods may use

catalytic cyclopropanation of alkenes.[10]

Chiral Resolution
Resolution of the racemic trans mixture is the most critical step for isolating the desired (1R,2R)

enantiomer. This is typically achieved through diastereomeric salt formation or enzymatic

methods.
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Protocol: Resolution via Diastereomeric Salt Formation

This protocol is based on the classical method of resolving a racemic acid using a chiral base.

The choice of the resolving agent is critical; it must form diastereomeric salts with differing

solubilities to allow for separation by fractional crystallization.

Causality: The principle behind this technique is the conversion of a mixture of enantiomers into

a mixture of diastereomers. Enantiomers have identical physical properties, making them

inseparable by standard means. Diastereomers, however, have different physical properties,

including solubility. By reacting the racemic acid with a single enantiomer of a chiral base (e.g.,

a chiral amine), two diastereomeric salts are formed: [(1R,2R)-acid • (R)-base] and [(1S,2S)-

acid • (R)-base]. The difference in their crystal lattice energies leads to different solubilities,

allowing one to crystallize preferentially.

Step-by-Step Methodology:

Salt Formation: Dissolve racemic trans-cyclopropane-1,2-dicarboxylic acid in a suitable

solvent (e.g., ethanol or an ethanol/water mixture).

Add Resolving Agent: Add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents) of a chiral

resolving agent, such as d-N-benzyl-2-aminobutanol, to the solution.[11]

Fractional Crystallization: Heat the mixture to ensure complete dissolution, then allow it to

cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of

the solution. The rate of cooling is crucial for obtaining high-purity crystals.

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of

cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify the

mixture with a strong acid, such as hydrochloric acid (HCl), to a low pH (e.g., pH=1).[11] This

protonates the carboxylate and the chiral amine.

Extraction: The free (1R,2R)-cyclopropane-1,2-dicarboxylic acid can then be extracted

from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.
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Purification and Verification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄),

filter, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) of the

final product must be verified using chiral HPLC or by measuring its optical rotation.
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Caption: Workflow for chiral resolution via diastereomeric salt formation.
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Applications in Drug Development and Research
The primary application of (1R,2R)-cyclopropane-1,2-dicarboxylic acid is in the design of

enzyme inhibitors and receptor ligands.

O-Acetylserine Sulfhydrylase (OASS) Inhibition
OASS is an enzyme found in bacteria and plants that catalyzes the final step in cysteine

biosynthesis.[12] As this enzyme is absent in mammals, it represents a promising target for the

development of novel antibiotics.[2]

Mechanism of Action: Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as

inhibitors of OASS from pathogens like Salmonella typhimurium.[12][13] The rigid cyclopropane

backbone acts as a scaffold that positions the carboxylate groups to interact with key residues

in the enzyme's active site. This binding can either directly block substrate access or induce a

conformational change that inactivates the enzyme. The dicarboxylic acid moiety often mimics

the binding of the natural substrate, O-acetylserine.

OASS Active Site Key Residues
(e.g., Arginine, Lysine)

Enzyme Inhibition | Blocked Substrate Binding

(1R,2R)-cyclopropane-
1,2-dicarboxylic acid COOH COOH

Ionic Bonding Hydrogen Bonding

Click to download full resolution via product page

Caption: Schematic of inhibitor binding to the OASS active site.

Other Therapeutic Targets
The cyclopropane dicarboxylic acid scaffold has been explored for other therapeutic uses:
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3-Methylaspartase Inhibition: As transition-state analogues.[2]

Leukotriene C₄ Synthase Inhibition: For potential use in treating respiratory and inflammatory

diseases.[14]

Succinate Receptor Agonists: For studying metabolic signaling pathways.[6]

Conclusion
(1R,2R)-cyclopropane-1,2-dicarboxylic acid is more than a simple chemical reagent; it is a

precision tool for molecular design. Its value lies in the conformational rigidity imparted by the

cyclopropane ring, which allows for the creation of potent and selective modulators of biological

targets. A thorough understanding of its stereochemistry, synthesis, and resolution is essential

for any researcher aiming to exploit its properties. As the demand for novel therapeutics with

improved pharmacological profiles continues to grow, the strategic application of scaffolds like

(1R,2R)-cyclopropane-1,2-dicarboxylic acid will undoubtedly play an increasingly crucial role

in the future of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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